2-Fluoro-4-iodo-6-(trifluoromethyl)pyridine

Description

Molecular Structure and Classification

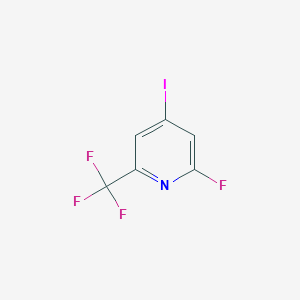

2-Fluoro-4-iodo-6-(trifluoromethyl)pyridine possesses the molecular formula C₆H₂F₄IN and exhibits a molecular weight of 290.98 grams per mole. The compound's structural architecture centers around a pyridine ring system featuring three distinct halogenated substituents positioned at strategic locations that confer unique chemical properties and reactivity patterns.

The molecular structure incorporates a six-membered aromatic heterocycle containing one nitrogen atom at position 1, with fluorine substitution at position 2, iodine substitution at position 4, and a trifluoromethyl group at position 6. This specific substitution pattern creates a highly electronegative environment around the pyridine core, significantly influencing both the compound's physical properties and chemical behavior. The trifluoromethyl group contributes substantially to the molecule's electron-withdrawing character, while the iodine substituent provides a readily accessible site for various coupling reactions and nucleophilic substitution processes.

The compound's three-dimensional structure reveals important conformational characteristics that influence its reactivity and interactions with other molecules. The trifluoromethyl group adopts a tetrahedral geometry, creating steric bulk that affects the compound's overall molecular shape and potential binding interactions. The iodine atom, being the largest substituent, significantly impacts the molecule's van der Waals volume and provides opportunities for halogen bonding interactions in crystal structures and molecular recognition processes.

Historical Context and Development

The development of this compound emerges from the broader historical progression of organofluorine chemistry, which began in the early 1800s with fundamental discoveries in organic fluorine compounds. The first organofluorine compound was discovered in 1835 when Dumas and Péligot distilled dimethyl sulfate with potassium fluoride to produce fluoromethane. This pioneering work established the foundation for subsequent developments in fluorinated heterocyclic chemistry.

The evolution toward complex fluorinated pyridines gained significant momentum in the mid-20th century, particularly following the accidental discovery of polytetrafluoroethylene by Roy J. Plunkett in 1938. This breakthrough demonstrated the unique properties that fluorinated compounds could exhibit, spurring increased research into fluorinated heterocycles. The development of synthetic methodologies for accessing highly fluorinated pyridine derivatives required sophisticated approaches to selective halogenation and functional group installation.

Modern synthetic approaches to compounds like this compound have benefited from advances in nucleophilic aromatic substitution chemistry and cross-coupling methodologies. The ability to selectively introduce multiple halogen substituents while maintaining the integrity of the pyridine core represents a significant achievement in synthetic organic chemistry. These developments have been driven by the pharmaceutical industry's recognition of fluorinated compounds' enhanced metabolic stability and improved pharmacological properties.

Position within Fluorinated Pyridine Chemistry

This compound occupies a distinctive position within the broader family of fluorinated pyridine derivatives, serving as an advanced intermediate that bridges simpler fluorinated pyridines with more complex multifunctional systems. The compound's unique substitution pattern places it among the most highly halogenated pyridine derivatives commercially available, making it particularly valuable for synthetic applications requiring selective reactivity.

Within the context of perfluoropyridine chemistry, this compound represents a partially fluorinated analog that retains selective reactivity sites while benefiting from the electronic modifications imparted by fluorine substituents. Unlike pentafluoropyridine, which undergoes relatively indiscriminate nucleophilic aromatic substitution, this compound offers chemoselectivity through its iodine substituent, which can participate in palladium-catalyzed cross-coupling reactions under conditions that leave the carbon-fluorine bonds intact.

The compound's relationship to other halogenated pyridines includes structural similarities to 2-Iodo-6-(trifluoromethyl)pyridine and 4-Iodo-2-(trifluoromethyl)pyridine, which share the trifluoromethyl substituent but differ in their halogen substitution patterns. These related compounds provide comparative examples that highlight the importance of substitution position in determining chemical behavior and synthetic utility. The presence of both fluorine and iodine substituents creates opportunities for orthogonal reactivity, where different reaction conditions can selectively target one halogen over another.

Chemical Nomenclature and Identification Parameters

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds, with the pyridine ring serving as the parent structure and substituents numbered according to their positions relative to the nitrogen atom. The compound's Chemical Abstracts Service registry number 957345-37-8 provides a unique identifier that facilitates unambiguous chemical communication across databases and literature sources.

Multiple chemical identifier systems provide comprehensive characterization of this compound's structure and properties. The Simplified Molecular Input Line Entry System notation is represented as FC(C1=CC(I)=CC(F)=N1)(F)F, which encodes the complete molecular connectivity in a linear text format. The International Chemical Identifier string InChI=1S/C6H2F4IN/c7-5-2-3(11)1-4(12-5)6(8,9)10/h1-2H provides a standardized representation that enables computational analysis and database searching.

The compound's MDL number MFCD15526901 serves as an additional registry identifier within chemical databases and inventory systems. This identifier facilitates tracking and procurement processes within research and commercial environments. The InChI Key CCDJZXRRHMOHBL-UHFFFAOYSA-N provides a hashed version of the full InChI string that enables rapid database searching while maintaining structural specificity.

Registration and Classification Systems

This compound has been catalogued within multiple international chemical registration and classification systems, reflecting its significance as a research chemical and synthetic intermediate. The compound appears in major chemical databases including PubChem, where related fluorinated pyridines are extensively documented with structural and property information.

Commercial availability of this compound is documented across multiple chemical suppliers, with specifications typically indicating purity levels of 95-98% and standardized packaging options for research applications. The compound's classification within supplier catalogs generally places it among specialized heterocyclic intermediates and fluorinated building blocks, reflecting its primary applications in synthetic chemistry and pharmaceutical research.

Within the European Chemical Agency database systems, related fluorinated compounds are subject to Registration, Evaluation, Authorisation and Restriction of Chemicals regulations, which govern their commercial use and distribution. While this compound may not require individual registration due to its research-scale usage volumes, its classification benefits from the regulatory framework established for similar fluorinated heterocycles.

The compound's entry in various chemical catalogs includes standardized storage recommendations, typically specifying inert atmosphere conditions at room temperature to prevent degradation. These storage protocols reflect the compound's sensitivity to moisture and potential for hydrolysis under ambient conditions, particularly given the presence of multiple electronegative substituents that activate the pyridine ring toward nucleophilic attack.

Properties

IUPAC Name |

2-fluoro-4-iodo-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F4IN/c7-5-2-3(11)1-4(12-5)6(8,9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDJZXRRHMOHBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(F)(F)F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F4IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697225 | |

| Record name | 2-Fluoro-4-iodo-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957345-37-8 | |

| Record name | 2-Fluoro-4-iodo-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fluorination via Anhydrous Hydrogen Fluoride (HF)

A prominent method involves fluorination of 2-chloro-6-(trichloromethyl)pyridine with anhydrous hydrogen fluoride under catalytic conditions.

- Catalyst: Mixed antimony halide catalysts enhance fluorine substitution.

- Conditions: Temperature range of 70–150 °C, pressure 2 to 4.0 MPa.

- Process: The reaction is carried out in a reactor with continuous or batch addition of HF, converting chlorinated groups to fluorinated ones.

- Outcome: Yields of fluorinated pyridine compounds exceed 95%, with product purity above 99%.

- Environmental control: Hydrogen fluoride and hydrochloric acid gases are absorbed in alkaline solutions to prevent pollution.

This method is scalable and suitable for continuous production, improving capacity and reducing costs.

Continuous Preparation Process

A continuous flow process has been developed for 2-fluoro-6-(trifluoromethyl)pyridine, which can be adapted for this compound synthesis by including iodination steps.

- Setup: Reactor charged with bedding material and heated by heat-conducting oil.

- Feeding: Controlled feeding of hydrogen fluoride and chlorinated pyridine.

- Reaction: The mixture reacts under controlled pressure and temperature.

- Product recovery: Crude product is extracted, cooled, and collected.

- Purification: Flash evaporation and rectification yield a qualified product.

- Waste management: Exhaust gases are treated in an alkali absorption system.

This continuous method offers improved production efficiency and environmental safety.

Fluorination Using Potassium Fluoride (KF)

Another industrially viable method involves:

- Starting material: 2,4-dichloro-6-(trifluoromethyl)pyridine.

- Reagents: Excess potassium fluoride.

- Conditions: Heating in a pressure vessel at approximately 350 °C for 8 hours.

- Process: Fluorine replaces chlorine atoms on the pyridine ring.

- Post-reaction: The mixture is dissolved in solvent, filtered to remove salts, and distilled under vacuum.

- Yield and purity: Yields around 80% with >99% purity confirmed by gas chromatography and NMR.

This method is often used in two-step processes where initial chlorination is followed by fluorination.

Iodination Considerations

While the exact iodination method for this compound is less frequently detailed, common approaches include:

- Halogen exchange: Substituting chlorine or fluorine at the 4-position with iodine using iodide salts or iodine reagents under controlled conditions.

- Direct iodination: Electrophilic aromatic substitution using iodine sources in the presence of catalysts or oxidants.

Comparative Data Table of Key Preparation Parameters

| Preparation Method | Starting Material | Fluorinating Agent | Conditions (Temp, Pressure) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| HF Fluorination with Sb Halide | 2-chloro-6-(trichloromethyl)pyridine | Anhydrous hydrogen fluoride | 70–150 °C, 2–4 MPa | >95 | >99 | Continuous or batch; environmentally controlled |

| Continuous HF Process | 2-chloro-6-(trichloromethyl)pyridine | Anhydrous hydrogen fluoride | Controlled temp and pressure | High | High | Improved production capacity, alkali gas scrubbing |

| KF Fluorination | 2,4-dichloro-6-(trifluoromethyl)pyridine | Potassium fluoride | 350 °C, sealed vessel, 8 hours | ~80 | 99.96 | Two-step process; distillation and recycling |

| Iodination (typical approach) | Fluorinated pyridine intermediate | Iodide salts or iodine | Variable, often mild conditions | Variable | High | Selective iodination at 4-position |

Research Findings and Industrial Relevance

- The fluorination step is critical for introducing the fluorine atom at the 2-position and converting trichloromethyl to trifluoromethyl groups efficiently.

- Use of mixed antimony halide catalysts improves reaction rates and selectivity.

- Continuous flow reactors enable better control of reaction parameters, increasing throughput and reducing waste.

- The recycling of unreacted starting materials and treatment of acidic gases minimize environmental impact and enhance economic viability.

- The iodination step , though less documented, is essential for introducing the iodine substituent and is typically performed after fluorination to avoid side reactions.

- The final product is confirmed by gas chromatography, mass spectrometry, and nuclear magnetic resonance (NMR) to ensure high purity and structural integrity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-iodo-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the iodine atom.

Coupling Reactions: It can undergo coupling reactions such as Suzuki or Sonogashira coupling, where the iodine atom is replaced by a different aryl or alkynyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran or dimethylformamide.

Major Products Formed

Aminopyridines: Formed through nucleophilic substitution with amines.

Aryl-Substituted Pyridines: Formed through coupling reactions with aryl boronic acids or alkynes.

Scientific Research Applications

2-Fluoro-4-iodo-6-(trifluoromethyl)pyridine has several applications in scientific research:

Pharmaceuticals: Used as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.

Agrochemicals: Employed in the development of pesticides and herbicides due to its ability to interact with biological targets.

Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-iodo-6-(trifluoromethyl)pyridine depends on its application. In pharmaceuticals, it may act by binding to specific enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Comparisons :

- 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine (CAS 749875-09-0) : Replacing fluorine with bromine at position 2 alters reactivity. Bromine’s larger atomic radius may reduce electrophilic substitution rates compared to fluorine, impacting synthetic utility. However, bromine’s lower electronegativity could stabilize intermediates in cross-coupling reactions .

Table 1: Halogen-Substituted Pyridines

| Compound | Position 2 | Position 4 | Position 5/6 | Key Properties |

|---|---|---|---|---|

| Target Compound | F | I | CF₃ (position 6) | High lipophilicity; versatile reactivity |

| 2-Bromo-4-iodo-6-CF₃-pyridine | Br | I | CF₃ (position 6) | Slower reactivity; larger halogen |

| 2-Fluoro-4-iodo-5-methyl | F | I | CH₃ (position 5) | Reduced electronic effects |

Trifluoromethyl Positional Isomers

Key Comparisons :

- 4-(Aminomethyl)-6-(trifluoromethyl)pyridine (PAT-1251): A LOXL2 inhibitor with a trifluoromethyl group at position 6 and an aminomethyl group at position 3. The target compound’s iodine at position 4 may hinder enzymatic interactions compared to the aminomethyl group’s hydrogen-bonding capability in PAT-1251 .

- 3-Iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate : The trifluoromethyl group at position 5 and a sulfonate leaving group at position 2 enhance electrophilicity, making this compound more reactive than the target molecule in substitution reactions .

Table 2: Trifluoromethyl Positional Effects

| Compound | CF₃ Position | Additional Substituents | Biological/Reactivity Profile |

|---|---|---|---|

| Target Compound | 6 | F (position 2), I (position 4) | Moderate reactivity; potential neuroprotective activity |

| PAT-1251 | 6 | NH₂CH₂ (position 4) | LOXL2 inhibition (IC₅₀ < 1 nM) |

| 3-Iodo-5-CF₃-pyridine-2-OSO₂CF₃ | 5 | I (position 3), OSO₂CF₃ (position 2) | High electrophilicity for synthesis |

Substituent Electronic Effects

Key Comparisons :

- 4-Methyl analogue (9i) : Substituting trifluoromethyl with methyl at position 6 increased cell viability to 136% in neuroprotective assays but introduced instability in solvent .

- 4-Methoxy derivative (9k) : The electron-donating methoxy group retained 80% cell viability, while the target compound’s electron-withdrawing trifluoromethyl group may enhance metabolic stability but reduce proliferative effects .

Table 3: Electronic Effects of Substituents

| Compound | Position 6 Substituent | Cell Viability (3 μM) | Stability Notes |

|---|---|---|---|

| Target Compound | CF₃ | Not reported | Likely stable due to -CF₃ |

| 4-Methyl (9i) | CH₃ | 136% | Degrades in solvent |

| 4-Methoxy (9k) | OCH₃ | 80% | Moderate stability |

Bioisosteric Replacements

Key Comparisons :

- 4-Thio-(trifluoromethyl)benzylamine (9h) : A bioisostere of 4-trifluoromethoxy benzylamine (9g), it achieved 93% cell viability at 0.3 μM, suggesting sulfur’s polarizability may enhance target engagement compared to oxygen .

- 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine : Replacing -CF₃ with pyrrolidin-1-yl introduces basicity, altering solubility and pharmacokinetics .

Biological Activity

2-Fluoro-4-iodo-6-(trifluoromethyl)pyridine is a heterocyclic aromatic compound with significant biological activity, primarily due to its unique electronic properties conferred by the presence of multiple electronegative substituents. This compound is characterized by a molecular formula of C₆H₂F₄I and is utilized in various chemical applications, particularly in organic synthesis and medicinal chemistry. This article explores the biological activity, mechanisms of action, and relevant case studies associated with this compound.

1. Chemical Structure and Properties

The structural configuration of this compound includes:

- Fluorine atom at the 2-position

- Iodine atom at the 4-position

- Trifluoromethyl group at the 6-position

These features enhance the compound's lipophilicity and metabolic stability, making it an attractive candidate in drug design and synthesis.

The biological activity of this compound primarily involves its interactions with various biomolecules, particularly enzymes and receptors. The mechanisms include:

- Enzyme Inhibition: The compound has been shown to inhibit β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is crucial in the production of β-amyloid peptides associated with Alzheimer's disease. By binding to the active site of BACE1, it reduces the levels of these peptides, potentially mitigating disease progression.

- Cell Signaling Modulation: It influences cellular processes by modulating signaling pathways and gene expression. The trifluoromethyl group enhances binding affinity to certain proteins, leading to altered cellular responses.

3. Biological Activity Data

The biological activity of this compound can be summarized in the following table:

| Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits BACE1, reducing β-amyloid peptide levels in brain cells. |

| Cellular Effects | Modulates cell signaling pathways and influences gene expression. |

| Reactivity in Synthesis | Acts as a reactant in preparing aminopyridines via amination reactions, facilitating organic synthesis. |

| Potential Therapeutic Uses | Investigated for use in drug design targeting neurodegenerative diseases and other conditions. |

4. Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

-

Alzheimer's Disease Research:

- A study demonstrated that this compound significantly reduced β-amyloid peptide levels in animal models, suggesting its potential as a therapeutic agent against Alzheimer's disease.

-

Organic Synthesis Applications:

- The compound has been utilized in the synthesis of various biologically active molecules, including enzyme inhibitors and receptor ligands, highlighting its versatility in medicinal chemistry.

- Pharmacological Investigations:

5. Conclusion

This compound represents a promising compound in medicinal chemistry due to its significant biological activities, particularly as an enzyme inhibitor and a reactant in organic synthesis. Its unique structural properties allow for diverse applications, especially in drug design targeting neurodegenerative diseases. Ongoing research will likely continue to uncover further therapeutic potentials and mechanisms associated with this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Fluoro-4-iodo-6-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of halogenated pyridines often involves halogenation of pre-functionalized pyridine cores. For example, iodination at the 4-position can be achieved via electrophilic substitution using iodine monochloride (ICl) under controlled temperatures (40–60°C). The trifluoromethyl group at position 6 is typically introduced via cross-coupling reactions (e.g., Kumada coupling) using CF₃-containing reagents. Continuous flow processes, as described for structurally similar compounds, improve reproducibility by automating temperature, pressure, and reagent stoichiometry control . Key parameters include solvent choice (e.g., DMF or THF) and catalyst selection (e.g., Pd for coupling reactions).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹⁹F NMR identifies fluorine environments, while ¹H NMR resolves proton coupling patterns (e.g., para-fluorine effects).

- X-ray Crystallography : Critical for confirming regiochemistry of substituents, as seen in structurally analogous pyridines .

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., iodine’s distinct isotopic signature).

- IR Spectroscopy : Detects functional groups like C-F stretches (~1100–1200 cm⁻¹) .

Q. How does the electronic nature of the trifluoromethyl group influence the reactivity of this compound in substitution reactions?

- Methodological Answer : The strong electron-withdrawing effect of the trifluoromethyl group deactivates the pyridine ring, directing nucleophilic attacks to the electron-deficient positions (e.g., para to fluorine). For instance, the 4-iodo substituent becomes a hotspot for Suzuki-Miyaura cross-coupling due to its polarization by adjacent electron-withdrawing groups. Computational modeling (DFT) can predict reactive sites by analyzing charge distribution .

Q. What safety protocols are recommended for handling intermediates like iodinated pyridines during synthesis?

- Methodological Answer : Iodinated compounds require strict control due to potential toxicity and volatility. Use fume hoods for reactions involving iodine monochloride or HI. Waste must be segregated and treated by specialized agencies to avoid environmental contamination. Personal protective equipment (PPE) including nitrile gloves and gas-tight goggles is mandatory, as outlined for halogenated pyrimidines .

Advanced Research Questions

Q. How can the iodine substituent in this compound be leveraged for synthesizing complex bioactive molecules?

- Methodological Answer : The 4-iodo group serves as a versatile handle for cross-coupling (e.g., Sonogashira, Heck) to introduce aryl, alkynyl, or heterocyclic moieties. For example, coupling with boronic acids generates biaryl structures relevant to drug candidates. In a study on LOXL2 inhibitors, pyridine derivatives were functionalized at iodine-bearing positions to enhance binding affinity . Optimize catalyst systems (e.g., Pd(PPh₃)₄ with CuI co-catalyst) and solvent polarity to minimize side reactions.

Q. What strategies mitigate contradictions in reported reaction yields for halogen exchange reactions on trifluoromethylated pyridines?

- Methodological Answer : Discrepancies in yields often arise from competing pathways (e.g., dehalogenation vs. substitution). Use kinetic studies (in situ monitoring via UV-Vis or LC-MS) to identify dominant mechanisms. For example, polar aprotic solvents (DMSO) favor SNAr pathways, while protic solvents (ethanol) may promote reduction. Batch vs. flow reactor comparisons can resolve reproducibility issues .

Q. Can computational methods predict the regioselectivity of electrophilic attacks on this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and Fukui indices to identify electrophilic sites. For instance, the 3-position may show higher reactivity due to meta-directing effects of fluorine and trifluoromethyl groups. Validate predictions with experimental data from nitration or bromination trials .

Q. How does this compound perform as a ligand in transition-metal catalysis for C–H activation reactions?

- Methodological Answer : The fluorine and trifluoromethyl groups enhance metal-ligand interactions by increasing Lewis acidity at the pyridine nitrogen. Test coordination with Pd(II) or Ru(II) complexes for catalytic applications (e.g., C–H arylation). Spectroscopic titration (e.g., UV-Vis) determines binding constants, while X-ray crystallography confirms coordination geometry, as demonstrated in Pd/terpyridine systems .

Q. What role does this pyridine derivative play in designing covalent inhibitors targeting enzymes like kinases or oxidases?

- Methodological Answer : The iodine atom can be replaced with electrophilic warheads (e.g., acrylamides) for covalent binding to cysteine residues. In LOXL2 inhibitor development, pyridine cores were optimized for irreversible binding via Michael addition . Screen halogenated analogs for selective inhibition using enzyme assays (e.g., IC₅₀ determination) and crystallographic studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.